Product packaging for Isobutylmalonic acid(Cat. No.:CAS No. 4361-06-2)

Isobutylmalonic acid

Cat. No.: B8802407
CAS No.: 4361-06-2
M. Wt: 160.17 g/mol
InChI Key: FTKIARCSSZWRFJ-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry Research

The study of organic chemistry is fundamentally concerned with the synthesis and transformation of carbon-containing compounds. openaccessjournals.com Isobutylmalonic acid serves as a valuable case study and a practical tool in this field. Its primary significance lies in its application within the malonic ester synthesis, a classical and highly effective method for preparing carboxylic acids. uomustansiriyah.edu.iqlibretexts.org This synthesis leverages the acidity of the α-hydrogens of malonic esters, enabling their alkylation. uomustansiriyah.edu.iqlibretexts.org Specifically, using an isobutyl group leads to the formation of this compound derivatives, which can then be converted to various target molecules.

The retrosynthetic approach, a cornerstone of modern organic synthesis, often identifies simple precursors for complex molecules. iqvia.com this compound and its esters fit this role as readily accessible starting materials. iqvia.com The ability to introduce an isobutyl group specifically is crucial in the synthesis of numerous natural products and pharmacologically active compounds where this structural motif is present.

Historical Perspectives in Synthetic Methodology

The history of this compound is intrinsically linked to the development of the malonic ester synthesis. This synthetic strategy was pioneered in the late 19th century and remains a staple in organic chemistry laboratories. The fundamental process involves the reaction of diethyl malonate or a similar malonic ester with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. nrochemistry.com This enolate then acts as a nucleophile, attacking an alkyl halide, in this case, an isobutyl halide like isobutyl iodide or bromide, in an SN2 reaction. prepchem.com

Historically, the synthesis of malonic acid itself was first achieved in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org The subsequent development of methods to alkylate malonic esters expanded the synthetic utility of this class of compounds immensely. wikipedia.org The preparation of this compound dibenzyl ester, for instance, has been documented using sodium hydride as a base and isobutyl iodide as the alkylating agent in dimethylformamide. prepchem.com A general method for preparing α-bromo acids has been described using isobutylmalonic ester as a starting material, which is first saponified and then subjected to bromination and decarboxylation. orgsyn.org

Structural Features and Reactivity Principles Relevant to Research

The chemical behavior of this compound is dictated by its key structural features. The molecule possesses two carboxylic acid groups, which are responsible for its acidic nature. The presence of the isobutyl group introduces steric bulk near the reactive center, which can influence the kinetics and stereoselectivity of reactions.

A critical feature of malonic acid and its substituted derivatives is the ease with which they undergo decarboxylation upon heating. uomustansiriyah.edu.iq This reaction proceeds through a cyclic intermediate, a β-keto acid-like transition state, which facilitates the loss of carbon dioxide. uomustansiriyah.edu.iq This decarboxylation step is a key part of the malonic ester synthesis, ultimately yielding a substituted acetic acid. nrochemistry.com The reactivity of the α-hydrogen in the corresponding diester, diethyl isobutylmalonate, is a result of the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilizes the resulting carbanion (enolate). vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B8802407 Isobutylmalonic acid CAS No. 4361-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4361-06-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(2-methylpropyl)propanedioic acid

InChI

InChI=1S/C7H12O4/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

FTKIARCSSZWRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Isobutylmalonic Acid

Classical Approaches to Isobutylmalonic Acid Synthesis

The traditional synthesis of this compound relies on well-established reactions in organic chemistry, primarily the malonic ester synthesis and subsequent hydrolysis.

Malonic Ester Synthesis Variants for Isobutyl Substitution

The malonic ester synthesis is a versatile and widely used method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com The core of this method involves the alkylation of a malonic acid ester, such as diethyl malonate or dibenzyl malonate, at the carbon atom situated between the two carbonyl groups. wikipedia.org This central carbon is particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting carbanion (enolate). organicchemistrytutor.com

The synthesis proceeds in two main steps:

Enolate Formation: A strong base is used to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. organicchemistrytutor.com Sodium ethoxide is a commonly used base when starting with diethyl malonate to prevent transesterification. wikipedia.org

Alkylation: The enolate then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com To introduce the isobutyl group, an isobutyl halide such as isobutyl bromide or isobutyl iodide is used. prepchem.comguidechem.com

A specific example involves the reaction of dibenzyl malonate with isobutyl iodide. prepchem.com In this procedure, sodium hydride is used as the base in a dimethylformamide (DMF) solvent to generate the enolate, which is then alkylated with isobutyl iodide. This reaction yields isobutyl malonic acid dibenzyl ester. prepchem.com Another protocol describes the reaction of diethyl malonate with isobutyl bromide. guidechem.com

Table 1: Examples of Malonic Ester Synthesis for Isobutyl Substitution
Malonic EsterAlkylating AgentBaseSolventProductYieldReference
Dibenzyl malonateIsobutyl iodideSodium hydrideDimethylformamide (DMF)Isobutyl malonic acid dibenzyl ester79% prepchem.com
Diethyl malonateIsobutyl bromideNot specifiedNot specifiedDiethyl isobutylmalonateNot specified guidechem.com

Hydrolytic Pathways from Isobutylmalonate Esters

Once the isobutyl-substituted malonic ester (e.g., diethyl isobutylmalonate) is formed, the final step is the conversion of both ester groups into carboxylic acid groups. This is achieved through hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is a common method where the ester is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. guidechem.comnih.gov The reaction produces the dicarboxylate salt. A subsequent acidification step with a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate ions and yield the final this compound. organicchemistrytutor.comguidechem.com For example, diethyl isobutylmalonate can be refluxed with a solution of potassium hydroxide in water and ethanol. After the reaction, the mixture is acidified to a low pH to precipitate the this compound, which can be extracted and purified, achieving yields as high as 84%. guidechem.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be heated with an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). google.com This method directly produces the dicarboxylic acid. masterorganicchemistry.com It is important to control the temperature during this process, as heating the final malonic acid product can cause decarboxylation, where one of the carboxyl groups is lost as carbon dioxide. stackexchange.com The hydrolysis is often performed at temperatures between 50 and 70°C to ensure rapid hydrolysis while minimizing decomposition of the product. google.comstackexchange.com

Table 2: Hydrolysis of Diethyl Isobutylmalonate
Starting MaterialReagentsConditionsFinal ProductYieldReference
Diethyl isobutylmalonate1. Potassium hydroxide in water/ethanol 2. Hydrochloric acid (12M)Reflux for 5 hours, then acidification to pH 1.0This compound84% guidechem.com

Advanced Synthetic Routes and Catalytic Systems

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. This includes the development of stereoselective syntheses and the optimization of reaction conditions using novel reagents.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of substituted malonic acids is crucial for applications in pharmaceuticals and bioactive materials. Asymmetric synthesis aims to produce these chiral molecules with high enantiomeric purity. mdpi.com While specific examples for this compound are not prevalent, general strategies for the asymmetric synthesis of malonic acid derivatives are applicable.

One advanced approach is the enzymatic enantioselective decarboxylative protonation of disubstituted malonic acids. nih.gov Enzymes like arylmalonate decarboxylase (AMDase) can catalyze this reaction to produce homochiral carboxylic acids under environmentally benign conditions. nih.gov Another strategy involves the asymmetric decarboxylative protonation of aminomalonic acids, which can be used to synthesize isotope-labelled or non-proteinogenic amino acids. researchgate.net

Catalytic systems using chiral ligands are also prominent. For instance, chiral BINOL derivatives are used as ligands in metal-catalyzed asymmetric reactions. mdpi.com Furthermore, the construction of chiral centers can be achieved through reactions involving boronic esters derived from chiral diols like pinanediol, which allows for the installation of stereocenters with high control. iupac.orgnih.gov These advanced methods provide pathways to chiral derivatives of this compound, where the isobutyl group is one of the substituents on a chiral malonate backbone.

Modern Reagents and Optimized Reaction Conditions for this compound Formation

Optimization of classical synthetic routes can lead to significant improvements in yield, reaction time, and product purity. This often involves screening different reagents, catalysts, solvents, and temperatures. researchgate.netresearchgate.net

For the alkylation step in the malonic ester synthesis, studies have focused on optimizing parameters such as the stoichiometry of the base and alkyl halide, the concentration of the reactants, and the choice of solvent. nih.gov For example, a systematic study on the alkylation of malonates found that using a slight excess of the malonate and iodide in DMF at a specific concentration could maximize the yield. nih.gov

In the context of esterification and hydrolysis, modern approaches include the use of novel catalysts to improve efficiency. Brønsted acidic ionic liquids, for instance, have been employed as effective and environmentally benign catalysts for esterification reactions. researchgate.net For hydrolysis, patent literature describes a cyclic method for preparing malonic acid where the reaction temperature is kept below 70°C under sub-atmospheric pressure to distill off the alcohol as it is formed, thereby driving the reaction to completion and preventing product degradation. stackexchange.com The use of experimental design methodologies, such as D-optimal design, allows for the systematic optimization of multiple reaction variables simultaneously to find the most efficient conditions for ester synthesis. ijcce.ac.ir

Table 3: Optimization Parameters for Malonate Synthesis Steps
Reaction StepParameter OptimizedFinding/StrategyReference
AlkylationStoichiometry, Solvent, ConcentrationUsing slight excess of malonate and alkyl iodide in DMF (0.5 M) improved yields. nih.gov
EsterificationCatalyst, SolventBrønsted acidic ionic liquids can serve as efficient and reusable catalysts. researchgate.net
HydrolysisTemperature, PressureHeating below 70°C under vacuum to remove alcohol improves efficiency and prevents decomposition. stackexchange.com

Biosynthetic and Chemo-Enzymatic Pathways for Malonic Acid Analogues

With a growing emphasis on sustainable chemistry, biosynthetic and chemo-enzymatic routes for producing chemicals are gaining significant interest. chemicalbook.com These methods utilize enzymes or whole microbial cells to catalyze reactions, often with high selectivity and under mild conditions. nih.gov

While natural biosynthetic pathways for this compound are not well-documented, researchers have successfully designed and constructed artificial pathways for the production of malonic acid and its analogues in microorganisms. frontiersin.orgnih.gov One such novel pathway involves converting oxaloacetate, an intermediate in the tricarboxylic acid (TCA) cycle, into malonic acid. researchgate.netresearchgate.net This two-step process is catalyzed by two key enzymes:

α-keto decarboxylase (Kdc): This enzyme converts oxaloacetate to malonic semialdehyde. frontiersin.org

Malonic semialdehyde dehydrogenase (YneI): This enzyme then oxidizes malonic semialdehyde to malonic acid. nih.govresearchgate.net

This artificial pathway has been functionally constructed in the fungus Myceliophthora thermophila, demonstrating the potential for producing malonic acid from renewable feedstocks like glucose. frontiersin.orgnih.gov Other engineered pathways have used malonyl-CoA as a precursor, which is hydrolyzed by an acyl-CoA hydrolase to yield malonic acid. chemicalbook.com These synthetic biology approaches offer a promising alternative to traditional chemical synthesis for producing malonic acid and could potentially be adapted to produce substituted analogues like this compound by using engineered enzymes or modified precursor molecules.

In nature, the malonic acid pathway is one of the primary routes for the biosynthesis of various phenolic secondary metabolites in fungi, bacteria, and to a lesser extent, in plants. uobabylon.edu.iq

Enzymatic Derivatization and Biocatalysis for Branched Malonic Acids

The enzymatic production of malonic acid and its derivatives offers a sustainable alternative to traditional chemical synthesis. chemicalbook.com Biocatalysis, leveraging the high selectivity of enzymes, can facilitate complex chemical transformations under mild conditions. rsc.org While specific enzymes for the direct synthesis of this compound are not well-characterized, existing enzymatic reactions for other substituted dicarboxylic acids suggest potential routes.

One possible approach involves the enzymatic decarboxylation of a substituted malonyl-CoA precursor. For instance, the synthesis of chiral malonic acids has been achieved through a combination of chemical and enzymatic steps, demonstrating the potential for precise molecular modifications. soton.ac.uk Furthermore, enzyme-mediated asymmetric decarboxylation of disubstituted malonic acids has been reported, highlighting the potential for stereoselective synthesis. elsevierpure.com

The production of substituted muconic acids using dioxygenase enzymes showcases a scalable biocatalytic platform that could potentially be adapted for other dicarboxylic acids. rsc.orgbohrium.com This method uses cellular lysates for the synthesis of diverse muconic acid derivatives, which are valuable precursors for polymers and other chemicals. rsc.org

Engineered Biological Systems for Production of this compound Precursors

Metabolic engineering of microorganisms offers a promising avenue for the de novo production of this compound from simple carbon sources like glucose. This approach involves the design and construction of artificial metabolic pathways to synthesize target molecules. nih.gov While a direct pathway to this compound has not been fully established, pathways for related compounds provide a blueprint.

A key precursor for this compound is isobutylmalonyl-CoA. The biosynthesis of branched-chain fatty acids is known to be limited by the enzymatic decarboxylation of precursors like ethylmalonyl-CoA and methylmalonyl-CoA. nih.gov This suggests that if a pathway for isobutylmalonyl-CoA can be established, its conversion to the corresponding acid may be feasible. The synthesis of methylmalonyl-CoA has been achieved in engineered Pseudomonas putida, enabling the production of complex polyketides. nih.gov

The production of various esters in engineered Escherichia coli demonstrates the potential to generate a wide range of acyl-CoA molecules, including branched-chain variants. nih.govresearchgate.net For example, high-level production of isobutyl acetate (B1210297) from glucose has been achieved, indicating the efficient synthesis of isobutyryl-CoA, a potential precursor to isobutylmalonyl-CoA. nih.govmerckmillipore.com

Artificial pathways for malonic acid production have been successfully constructed in microorganisms. nih.govfrontiersin.org One such pathway converts oxaloacetate to malonic semialdehyde and then to malonic acid. nih.govresearchgate.net Another strategy involves the hydrolysis of malonyl-CoA. frontiersin.org These pathways could potentially be adapted to produce this compound by engineering enzymes to accept branched-chain substrates. For instance, a branched-chain alpha-keto acid decarboxylase could be employed to convert a suitable precursor to an isobutyl-containing intermediate. google.com

Chemical Transformations and Reaction Mechanisms of Isobutylmalonic Acid

Decarboxylation Reactions of Isobutylmalonic Acid

The presence of two carboxylic acid groups on the same carbon atom makes this compound susceptible to decarboxylation, a reaction that involves the loss of one carboxyl group as carbon dioxide.

The thermal decarboxylation of substituted malonic acids like this compound typically proceeds through a cyclic, concerted transition state. masterorganicchemistry.com When heated, the carboxylic acid undergoes a pericyclic reaction where the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while the carbon-carbon bond to the departing carboxyl group breaks. masterorganicchemistry.comopenochem.org This process forms an enol intermediate, which then tautomerizes to the more stable final product, 4-methylpentanoic acid. masterorganicchemistry.commasterorganicchemistry.com

The mechanism can be visualized as a six-membered ring transition state, which facilitates the simultaneous bond-breaking and bond-forming events. masterorganicchemistry.com The reaction is considered a type of 1,2-elimination. masterorganicchemistry.com The ease of this reaction is a hallmark of β-keto acids and malonic acids, where the second carbonyl group stabilizes the transition state. masterorganicchemistry.com

Kinetic studies on the decarboxylation of malonic acid in various solvents have shown that the reaction rate is influenced by the solvent's polarity and its ability to participate in hydrogen bonding. ias.ac.in For instance, the rate constant often increases with the dielectric constant of the medium. ias.ac.in While specific kinetic data for this compound is not extensively detailed, the general principles observed for malonic acid apply. The reaction is typically carried out by heating the compound, often in the absence of a solvent or in a high-boiling solvent like xylene or quinoline. scirp.orgorgsyn.org Upon heating, the di-ester undergoes thermal decarboxylation to yield a substituted acetic acid. wikipedia.org

While thermal decarboxylation is effective, the reaction conditions can be harsh. Catalysts can be employed to facilitate the process under milder conditions. Microwave-assisted decarboxylation has emerged as an efficient method, often proceeding without a solvent or catalyst, affording high yields of the corresponding carboxylic acid in significantly reduced reaction times (3-10 minutes). scirp.org

In some cases, acid or base catalysis can be utilized. Acidic media can promote decarboxylation, though high temperatures may still be required. scirp.org The use of catalytic amounts of bases like pyridine (B92270) in solvents such as cumene (B47948) has also been shown to reduce the required heating time. scirp.org For substituted malonic acids, the decarboxylation is a key step in the widely used malonic ester synthesis, where the di-ester is first hydrolyzed to the dicarboxylic acid and then heated to afford the final mono-acid product. masterorganicchemistry.comorganicchemistrytutor.com

Derivatization via Carboxylic Acid Functional Groups

The two carboxylic acid moieties of this compound are primary sites for derivatization, allowing for the synthesis of a wide range of compounds, including esters and amides.

This compound can be converted to its corresponding esters through standard esterification methods, such as the Fischer esterification with an alcohol (e.g., ethanol) in the presence of an acid catalyst. The resulting diester, diethyl isobutylmalonate, is a common synthetic intermediate. chembk.com Conversely, the hydrolysis of these esters, typically under acidic or basic conditions, regenerates the dicarboxylic acid. organicchemistrytutor.com

These ester derivatives, particularly diethyl isobutylmalonate, are key starting materials in the malonic ester synthesis. wikipedia.orglibretexts.org This synthesis involves the deprotonation of the α-carbon with a base like sodium ethoxide to form a stabilized enolate, which can then be alkylated. masterorganicchemistry.comorganicchemistrytutor.com While this compound is already alkylated, its diester could theoretically be deprotonated and alkylated again if a stronger base were used, leading to a dialkylated product. wikipedia.org

A key transformation of the diester is its hydrolysis followed by decarboxylation to produce a substituted carboxylic acid. masterorganicchemistry.com This sequence allows the malonic ester to function as a synthetic equivalent for a –CH2COOH synthon. wikipedia.org

Table 1: Example of Esterification and Subsequent Transformation

Reactant Reagents Product Reaction Type
This compoundEthanol, H⁺ (catalyst)Diethyl isobutylmalonateFischer Esterification
Diethyl isobutylmalonate1. NaOH (aq), Heat 2. H₃O⁺This compoundSaponification
This compoundHeat (Δ)4-Methylpentanoic acid, CO₂Decarboxylation

The carboxylic acid groups of this compound can be converted to amide functionalities through coupling reactions with primary or secondary amines. Direct amidation by simply heating the acid and amine is often inefficient and requires high temperatures. Therefore, coupling reagents are typically employed to activate the carboxylic acid. catalyticamidation.info

Common strategies involve converting the carboxylic acid into a more reactive species, such as an acyl halide (e.g., using thionyl chloride) or by using peptide coupling reagents. smolecule.comresearchgate.net A wide array of coupling reagents are available, including carbodiimides (like DIC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU), often used in conjunction with additives like HOBt and a non-nucleophilic base such as DIEA or triethylamine. catalyticamidation.inforesearchgate.net

Boronic acid derivatives have also been developed as catalysts for direct amidation, offering a more environmentally friendly alternative by avoiding stoichiometric waste products. organic-chemistry.org Silicon-based reagents like tetramethylorthosilicate (TMOS) and methyltrimethoxysilane (B3422404) (MTM) have also been shown to mediate direct amidation effectively. chemistryviews.org These methods provide pathways to synthesize mono- or di-amides of this compound, expanding its synthetic utility.

The Mitsunobu reaction provides a powerful method for converting a primary or secondary alcohol into various functional groups, including esters, with a characteristic inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgmdpi.com In this reaction, the carboxylic acid acts as the nucleophile. tcichemicals.com

This compound can serve as the acidic pronucleophile in a Mitsunobu reaction. The reaction is typically mediated by a combination of a phosphine, most commonly triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comyoutube.com

The mechanism involves the initial formation of a phosphonium intermediate from the reaction of TPP and DEAD. organic-chemistry.org This species activates the alcohol, making its hydroxyl group a good leaving group. The carboxylate anion of this compound then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion, resulting in the formation of an ester with inverted stereochemistry at the alcohol carbon. wikipedia.org This application allows for the stereoselective synthesis of mono- or di-esters of this compound from chiral alcohols.

Table 2: Reagents in a Typical Mitsunobu Reaction

Role in Reaction Example Reagent Function
PronucleophileThis compoundProvides the carboxylate to form the final ester.
SubstrateA chiral secondary alcoholUndergoes substitution with inversion of stereochemistry.
PhosphineTriphenylphosphine (TPP)Acts as an oxygen acceptor (oxidized to TPPO). tcichemicals.com
AzodicarboxylateDiethyl azodicarboxylate (DEAD)Acts as a hydrogen acceptor (reduced). tcichemicals.com
SolventTetrahydrofuran (THF)Aprotic solvent to facilitate the reaction. wikipedia.org

Reactions Involving the Alpha-Carbon

The carbon atom situated between the two carboxyl groups, known as the alpha-carbon, is a key center of reactivity in this compound and its esters. The presence of two adjacent electron-withdrawing carbonyl groups significantly increases the acidity of the hydrogen atom attached to this alpha-carbon, making it susceptible to removal by a base. chemistry.coachyoutube.com The resulting carbanion, a resonance-stabilized enolate, is a potent nucleophile and serves as the key intermediate in a variety of carbon-carbon bond-forming reactions. chemistry.coachmasterorganicchemistry.com

Derivatives of this compound, particularly its diesters like diethyl isobutylmalonate, can participate in condensation reactions with aldehydes and ketones. These reactions are variants of the Knoevenagel condensation, which involves the reaction of a compound with an active methylene (B1212753) group (like a malonic ester) with a carbonyl compound in the presence of a basic catalyst. chemistryviews.orgmychemblog.com

The mechanism begins with the deprotonation of the alpha-carbon by a weak base (e.g., an amine like piperidine (B6355638) or an alkoxide) to generate the nucleophilic enolate. chemistryviews.orgmagritek.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. chemistryviews.orglibretexts.org The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy dicarbonyl compound. chemistryviews.orgmagritek.com This adduct typically undergoes subsequent dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product, which drives the reaction to completion. chemistryviews.orgmychemblog.com

Table 1: Key Steps in the Knoevenagel Condensation of an Isobutylmalonic Ester

Step Description Intermediate/Product
1. Deprotonation A base removes the acidic α-hydrogen from the isobutylmalonic ester. Resonance-stabilized enolate
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of an aldehyde or ketone. Tetrahedral alkoxide intermediate
3. Protonation The alkoxide is protonated to form a β-hydroxy adduct. β-Hydroxy dicarbonyl compound

| 4. Dehydration | Elimination of water from the β-hydroxy adduct. | α,β-Unsaturated dicarbonyl compound |

This reaction is a versatile method for carbon-carbon bond formation, leading to the synthesis of complex unsaturated molecules. mychemblog.com

The alpha-carbon of this compound esters can be readily alkylated, a reaction that forms the basis of the malonic ester synthesis for creating substituted acetic acids. chemistry.coachwikipedia.org Since this compound already possesses one alkyl substituent (the isobutyl group), this reaction allows for the introduction of a second, different R-group, leading to a di-substituted product. wikipedia.org

The process involves the following key steps:

Enolate Formation : A strong base, such as sodium ethoxide (NaOEt), is used to completely deprotonate the alpha-carbon, forming a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org The base's alkoxide should match the ester groups to prevent transesterification. wikipedia.org

Nucleophilic Attack (SN2) : The enolate anion acts as a nucleophile and attacks an alkyl halide (R-X) in a classic SN2 reaction. chemistry.coachmasterorganicchemistry.com This step forms a new carbon-carbon bond, attaching the second alkyl group to the alpha-carbon. masterorganicchemistry.compearson.com For this reaction to be effective, primary alkyl halides are typically used to minimize competing elimination reactions that can occur with secondary or tertiary halides. chemistry.coach

Hydrolysis and Decarboxylation : The resulting di-substituted diester can then be hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. masterorganicchemistry.comlibretexts.org Upon heating, this di-substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product: a carboxylic acid with two distinct substituents on the alpha-carbon. youtube.commasterorganicchemistry.comyoutube.com

This sequence allows for the controlled, stepwise synthesis of α,α-disubstituted acetic acids. wikipedia.orgyoutube.com

Reactivity of Specific this compound Derivatives

The chemical utility of this compound is often realized through its more reactive derivatives, such as the corresponding acyl chloride and its monoesters. These compounds serve as versatile intermediates in organic synthesis.

This compound can be converted to the more reactive isobutylmalonyl dichloride by treatment with reagents like thionyl chloride (SOCl₂) or phosgene. organicchemistrytutor.comorgsyn.org As an acyl chloride, isobutylmalonyl dichloride is a highly electrophilic compound, making it a valuable reagent for introducing the isobutylmalonyl moiety into other molecules. smolecule.com

Its primary reactions involve nucleophilic acyl substitution, where the chloride atoms act as excellent leaving groups. Key transformations include:

Esterification : It reacts readily with alcohols to form this compound diesters. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. orgsyn.org

Amide Formation : Reaction with primary or secondary amines yields the corresponding diamides. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base. organicchemistrytutor.com

These reactions provide efficient pathways to various this compound derivatives that are themselves important synthetic intermediates.

This compound monoesters, which have one carboxylic acid group and one ester group, exhibit a unique combination of reactivities. These compounds can be synthesized through the selective partial hydrolysis of the corresponding diester.

Their key chemical transformations include:

Alkylation : Similar to the diester, the monoester can be deprotonated at the alpha-carbon with a suitable base to form an enolate. This enolate can then be alkylated with an alkyl halide, providing a route to α,α-disubstituted carboxylic acid derivatives.

Esterification/Amidation : The free carboxylic acid group can be converted into other functional groups. For example, it can be esterified with an alcohol under acidic conditions or converted to an amide via an acyl chloride intermediate. organicchemistrytutor.com

Hydrolysis : The remaining ester group can be hydrolyzed under acidic or basic conditions to yield this compound itself.

Decarboxylation : Upon heating, the monoester (which is a β-carboxy ester) can undergo decarboxylation to produce an isovaleric acid ester (an ester of 3-methylbutanoic acid).

This versatile reactivity makes this compound monoesters useful building blocks in multi-step organic syntheses.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Acetone
Acyl chloride
Aldehyde
Alkyl halide
Amine
Carbon dioxide
Diethyl isobutylmalonate
Diethyl malonate
Di-substituted acetic acid
Dipropylmalonic acid monoethyl ester
HCl
This compound
Isobutylmalonyl dichloride
Isovaleric acid ester
Ketone
Phosgene
Piperidine
Pyridine
Sodium ethoxide
Thionyl chloride
Triethylamine

Derivatives and Analogues in Research Chemistry

Isobutylmalonate Esters: Synthesis and Chemical Utility

Esters of isobutylmalonic acid, particularly diesters, are stable and frequently used starting materials in organic synthesis. Their utility stems from the reactivity of the α-carbon, which is positioned between two carbonyl groups.

Diethyl isobutylmalonate, also known as this compound diethyl ester, is a prominent derivative used as a versatile building block and reagent. guidechem.com It is a colorless liquid that is soluble in organic solvents. guidechem.com

Synthesis: The primary synthesis route for diethyl isobutylmalonate is the malonic ester synthesis. wikipedia.orgchemicalnote.com This process involves the alkylation of diethyl malonate. A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate diethyl malonate, creating a resonance-stabilized enolate. prepchem.comlibretexts.org This nucleophilic carbanion is then reacted with an isobutyl halide, typically isobutyl bromide, via an SN2 reaction to form diethyl isobutylmalonate. prepchem.com The reaction is often refluxed for several hours to ensure completion. prepchem.com

Chemical Utility: As a reagent, diethyl isobutylmalonate is a cornerstone for introducing an isobutyl group into a molecular structure. guidechem.com It is widely used in the pharmaceutical and agrochemical industries as an intermediate for synthesizing more complex molecules. guidechem.comchemicalbull.com Its structure allows for further chemical transformations. The ester groups can be hydrolyzed under acidic or basic conditions to yield this compound. nih.gov This subsequent di-acid can then be heated to induce decarboxylation, yielding 4-methylpentanoic acid. chemicalnote.com The compound is also used as a reagent in the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors, which have shown antimalarial activity. chemicalbook.com

Properties of Diethyl Isobutylmalonate
PropertyValueSource
Molecular FormulaC11H20O4 biosynth.comchembk.com
Molecular Weight216.27 g/mol chemicalbook.combiosynth.com
AppearanceColorless to Pale Yellow Liquid/Oil guidechem.comchembk.com
Boiling Point225 °C biosynth.com
Density0.97 g/cm³ chembk.com
CAS Number10203-58-4 guidechem.combiosynth.com

Beyond the diethyl ester, other diesters like di-tert-butyl isobutylmalonate can be prepared, although they are less common. The synthesis follows similar principles of esterification or alkylation of the corresponding dialkyl malonate. orgsyn.org

More recently, malonic acid half-esters (monoesters) have gained attention as useful pronucleophiles. beilstein-journals.org The synthesis of this compound half-esters can be achieved through the highly efficient selective monohydrolysis of a symmetric diester like diethyl isobutylmalonate. researchgate.net This procedure typically uses a specific amount (0.8-1.2 equivalents) of an aqueous base, such as potassium hydroxide (B78521) (KOH), with a co-solvent like THF or acetonitrile (B52724) at low temperatures (e.g., 0 °C). researchgate.net This method allows for the isolation of the corresponding half-ester in high yield without causing decarboxylation. researchgate.net These half-esters are valuable reagents because they can serve as precursors to ester enolates through base-mediated decarboxylation. beilstein-journals.org

Halogenated this compound Derivatives

Introducing halogen atoms into the this compound structure, particularly by converting the carboxylic acid groups to acyl halides, dramatically increases the compound's reactivity and utility as a synthetic intermediate.

Isobutylmalonyl dichloride is the di-acyl chloride derivative of this compound. bldpharm.combuyersguidechem.com While specific literature on its synthesis is sparse, its preparation can be inferred from standard methods for creating acyl chlorides. orgsyn.org Typically, the corresponding dicarboxylic acid (this compound) would be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgturito.com

The high reactivity of the two acyl chloride functional groups makes isobutylmalonyl dichloride a powerful acylating agent. It can readily react with nucleophiles like alcohols to form diesters and with amines to form diamides. This makes it a key intermediate for synthesizing various derivatives that are not easily accessible directly from this compound or its esters.

Nitrogen-Containing this compound Derivatives

The incorporation of nitrogen atoms gives rise to amides and other related structures, which are prevalent in biologically active molecules and pharmaceutical compounds. ontosight.aigoogle.com

This compound monoamides are compounds containing one carboxylic acid group and one amide group. A general method for their preparation involves first reacting a dialkyl isobutylmalonate with an amine in the presence of a stoichiometric amount of a base like an alkali alcoholate. google.com This reaction forms the alkali salt of the malonic ester monoamide. Subsequent saponification (hydrolysis) of the remaining ester group, for instance by heating with a potassium hydroxide solution, yields the desired malonic acid monoamide. google.com

Alternatively, these monoamides can be synthesized by reacting isobutylmalonyl dichloride with an amine under controlled conditions, using one equivalent of the amine or a non-nucleophilic base to neutralize the HCl byproduct. The high reactivity of the dichloride allows for the formation of the amide bond under mild conditions. Related nitrogen-containing structures include diamides, formed by reaction with excess amine, and derivatives like 1-hydroxyamine-2-isobutylmalonic acid. ontosight.ai These nitrogenous derivatives are of interest in medicinal chemistry and biochemical research for their potential to act as enzyme inhibitors or mimic natural substrates. ontosight.ai

Hydroxyamine-Isobutylmalonic Acid Compounds

Hydroxyamine-isobutylmalonic acid, systematically known as (2R)-2-(hydroxycarbamoyl)-4-methylpentanoic acid, is a derivative of this compound that incorporates a hydroxamic acid functional group. nih.govdrugbank.com This class of compounds is of significant interest in medicinal chemistry due to the strong metal-chelating properties conferred by the hydroxamic acid moiety. ontosight.ainih.gov Hydroxamic acids are known to act as inhibitors for various metalloenzymes. unimi.it

The general synthesis of hydroxamic acids involves the coupling of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected forms. nih.govunimi.itresearchgate.net One common method is the activation of the carboxylic acid, followed by a nucleophilic acyl substitution reaction with hydroxylamine. unimi.it For instance, a carboxylic acid can be converted to a more reactive form, such as an acyl chloride or an activated ester, which then readily reacts with hydroxylamine to yield the desired hydroxamic acid. nih.govunimi.it

Research has identified 1-Hydroxyamine-2-Isobutylmalonic Acid as a compound with potential biological activities. ontosight.ai It is classified as a methyl-branched fatty acid and a hydroxamic acid. drugbank.com Its potential as a therapeutic agent for Parkinson's disease has been explored through computational studies, which use network analysis to identify promising drug candidates. mdpi.com

Table 1: Physicochemical Properties of 1-Hydroxyamine-2-Isobutylmalonic Acid

Property Value Source
IUPAC Name (2R)-2-(hydroxycarbamoyl)-4-methylpentanoic acid nih.gov
Molecular Formula C₇H₁₃NO₄ nih.gov
Molecular Weight 175.18 g/mol nih.gov
Monoisotopic Mass 175.08445790 Da nih.gov
XLogP3 0.5 nih.gov
DrugBank ID DB02326 nih.gov

| PubChem CID | 6323374 | nih.gov |

Complex Adducts and Conjugates

This compound in Retro-Inverso Peptide Synthesis

This compound serves as a crucial building block in the synthesis of retro-inverso peptides, which are peptidomimetics designed to have enhanced stability against proteolytic degradation. nih.govlifetein.com.cn Retro-inverso peptides are constructed from D-amino acids arranged in the reverse sequence of the parent L-peptide. nih.govmdpi.com This modification results in a reversed direction of the peptide bonds (–NH–CO– instead of –CO–NH–) while aiming to preserve the spatial orientation of the side chains, thus potentially retaining the biological activity of the original peptide. nih.govnih.gov

In this synthetic strategy, a 2-substituted malonic acid derivative, such as this compound, is incorporated at the C-terminus of the peptide chain. nih.gov This serves to mimic the C-terminal carboxyl group of the parent peptide. For example, in the synthesis of a retro-inverso analogue of a viral peptide, (R,S)-2-isobutylmalonic acid monobenzyl ester was incorporated as a racemate, leading to a pair of diastereoisomers. nih.gov The use of a malonate derivative provides a close structural mimicry of the parent peptide's C-terminus. nih.gov

The key advantage of retro-inverso peptides is their resistance to degradation by proteases, which typically recognize and cleave peptide bonds in L-amino acid sequences. lifetein.com.cnmdpi.com This increased stability can lead to a longer biological half-life, making them attractive candidates for the development of new therapeutic agents and immunological probes. mdpi.comcore.ac.uk

Acyl-CoA Derivatives of this compound and Their Biochemical Relevance

Isobutylmalonyl-CoA is an acyl-coenzyme A derivative of this compound that functions as an "extender unit" in the biosynthesis of polyketides. mdpi.comnih.gov Polyketides are a diverse class of natural products with a wide range of biological activities, including antibacterial and cytotoxic properties. mdpi.comasm.org The biosynthesis is carried out by large enzyme complexes called polyketide synthases (PKSs). mdpi.com

While most PKS modules use common extender units like malonyl-CoA or methylmalonyl-CoA, the incorporation of unusual extender units such as isobutylmalonyl-CoA leads to structural diversification and the generation of novel natural products. nih.govasm.org Isobutylmalonyl-CoA is biosynthetically derived from isobutyrate and acetate (B1210297). mdpi.comresearchgate.net

The enzymatic synthesis of isobutylmalonyl-CoA from this compound can be achieved using engineered acyl-CoA synthetases. nih.gov For instance, variants of the enzyme MatB have been shown to efficiently convert various malonic acid analogues, including this compound, into their corresponding acyl-CoA thioesters. nih.govrsc.org These chemoenzymatically produced extender units can then be utilized in engineered PKS systems to create unnatural polyketides. nih.gov

The biochemical relevance of isobutylmalonyl-CoA is highlighted by its role in the biosynthesis of complex natural products. It is a key building block in the pathways for divergolides, which exhibit antibacterial and cytotoxic activities, and sipanmycins, which are cytotoxic and antibacterial macrolactams. mdpi.comasm.org The ability to generate and incorporate such branched-chain extender units is a key strategy in combinatorial biosynthesis for producing new bioactive compounds. asm.org

Table 2: Enzymes and Pathways Involving Isobutylmalonyl-CoA

Enzyme/System Function Relevance Source(s)
Engineered Acyl-CoA Synthetase (e.g., MatB T207G/M306I) Catalyzes the conversion of this compound to isobutylmalonyl-CoA. Enables the in vitro synthesis of unusual extender units for polyketide synthesis. nih.gov
Crotonyl-CoA Carboxylase/Reductase (Ccr) Part of the ECR family of enzymes that can provide branched-chain extender units like isobutylmalonyl-CoA via reductive carboxylation. A natural biosynthetic route to generate diverse extender units for secondary metabolism. ethz.ch
Polyketide Synthases (PKSs) Incorporate isobutylmalonyl-CoA into a growing polyketide chain. Biosynthesis of novel polyketides with diverse structures and biological activities. mdpi.comasm.org
Divergolide Biosynthetic Pathway Utilizes isobutylmalonyl-CoA as an extender unit. Production of divergolide polyketides with antibacterial and cytotoxic properties. mdpi.commdpi.com

| Sipanmycin Biosynthetic Pathway | Utilizes isobutylmalonyl-CoA as an extender unit. | Production of sipanmycin macrolactams with antibacterial and cytotoxic activities. | asm.org |

Advanced Analytical and Characterization Methodologies for Isobutylmalonic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of isobutylmalonic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. ebsco.com Both ¹H NMR and ¹³C NMR are instrumental in confirming the compound's structure.

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For this compound, characteristic signals would be expected for the protons of the isobutyl group—the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons—as well as the methine proton of the malonic acid backbone and the acidic protons of the carboxyl groups. While specific chemical shift values can vary based on the solvent and concentration, general ranges can be predicted.

¹³C NMR spectroscopy provides information on the different carbon atoms within the molecule. magritek.com Each unique carbon atom in this compound—the carboxyl carbons, the methine carbon of the malonate, and the carbons of the isobutyl group—would produce a distinct signal. hmdb.cahmdb.ca The chemical shifts of these signals are indicative of their electronic environment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more detailed structural assignment by revealing correlations between protons and carbons. magritek.commdpi.com These advanced methods are particularly useful for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~12 Broad Singlet -COOH
¹H ~3.5 Triplet -CH(COOH)₂
¹H ~1.9 Multiplet -CH₂-CH(CH₃)₂
¹H ~1.8 Multiplet -CH(CH₃)₂
¹H ~0.9 Doublet -CH(CH₃)₂
¹³C ~170 Singlet -COOH
¹³C ~50 Singlet -CH(COOH)₂
¹³C ~40 Singlet -CH₂-
¹³C ~25 Singlet -CH(CH₃)₂
¹³C ~22 Singlet -CH₃

Note: Predicted values are estimates and can vary based on experimental conditions.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

In research, Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF MS) has been utilized to monitor the formation of isobutylmalonyl-CoA from this compound. nih.govacs.org This technique couples the separation power of liquid chromatography with the high mass accuracy of a TOF mass analyzer, allowing for the precise identification and quantification of the target compound in complex mixtures. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another powerful MS technique, particularly useful for the analysis of biomolecules and large organic molecules. creative-proteomics.com In a study involving a retro-inverso peptide, (R,S)-2-isobutylmalonic acid monobenzyl ester was incorporated, and the identity of the resulting peptide was confirmed using MALDI-MS. pnas.org MALDI-TOF MS provides high sensitivity and is well-suited for analyzing complex samples. mdpi.com It can be used for rapid mass measurement and is applicable in various research fields, including proteomics and metabolomics. creative-proteomics.comshimadzu.eu

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are used to identify the functional groups present in this compound. masterorganicchemistry.comnih.gov

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups (a broad band typically around 2500-3300 cm⁻¹), the C=O stretching of the carboxyl groups (a strong band around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations of the isobutyl group. coresta.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.net While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. researchgate.net The combination of both IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. researchgate.netnih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carboxylic Acid C=O Stretch 1700-1725
Alkane C-H Stretch 2850-3000

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com It is particularly valuable for analyzing non-volatile or thermally sensitive compounds like this compound.

In research, HPLC has been employed to monitor the enzymatic conversion of various diacids, including this compound, into their corresponding acyl-CoA derivatives. nih.govacs.org Reversed-phase HPLC (RP-HPLC) is a common mode where a non-polar stationary phase is used with a polar mobile phase. wikipedia.org The separation is based on the hydrophobicity of the analytes. For the analysis of organic acids, the mobile phase often contains an acidic modifier to suppress the ionization of the carboxyl groups and improve peak shape. nih.gov Detection is typically achieved using a UV detector, often at a wavelength around 210 nm for carboxylic acids. nih.govcnrs.fr HPLC methods are crucial for monitoring reaction progress and for the purification of the final product. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Since this compound itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. colostate.edu

Common derivatization methods for carboxylic acids include esterification to form, for example, methyl or isobutyl esters. colostate.edunih.gov Silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, is another widely used technique to increase volatility. colostate.edu Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. wiley-vch.denih.gov This approach allows for the separation of the this compound derivative from other volatile components in a sample and provides detailed structural information from the mass spectrum. nih.gov For instance, the analysis of isobutyl ester derivatives of bile acids by GC-MS has been demonstrated to be an effective analytical method. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Isobutylmalonyl-CoA
(R,S)-2-Isobutylmalonic acid monobenzyl ester
Methyl ester
Isobutyl ester
Trimethylsilyl (TMS) derivative
Malonic acid
Methylmalonic acid
Benzylmalonic acid
Phenylmalonyl-CoA
Isoamylmalonic acid
(2-methyl)butylmalonic acid
Propargylmalonic acid
Ethylmalonyl-CoA
Butylmalonyl-CoA
Propargylmalonyl-CoA
Allylmalonyl-CoA
Allyl-malonic acid
Propargyl-veramycin
(3-chloropropyl)-malonic acid
Allyl-veramycin
Palmitic acid
Oleic acid
Linoleic acid
Linolenic acid
Acetic acid
Oxalic acid
Maleic acid
Citric acid
Tartaric acid
Malic acid
Quinic acid
Succinic acid
Fumaric acid
Formic acid
Propionic acid
Isobutyric acid
Butyric acid
Methyl 2-bromo-3-methylbutyrate
Methyl 2-(2-formylpyrrol-1-yl)-3-methylbutyrate
2-(2-formylpyrrol-1-yl)-3-methylbutanoic acid
3-methyl-2-butenoic acid
Methyl 2-bromo-4-methylvalerate
Methyl 2-(2-formylpyrrol-1-yl) 4-methylvalerate
Pyrrole-2-carboxaldehyde
Methyl 2-bromopropionate
Methyl 2-(2-formylpyrrol-1-yl)propionate
2-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-3-phenylpropionic acid
d-lysergic acid diethylamide (LSD)
iso-LSD
Diethyl dibutylmalonate
Dibutylmalonic acid
Ethanol
Butyl halides
Potassium t-butoxide
18-crown-6
Bromobutane
Sodium ethoxide
Levulinic acid
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Dimethyldichlorosilane
Boron trifluoride

Chiral Analysis Techniques for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the analysis of this compound, particularly when it is used as a chiral building block in asymmetric synthesis. As this compound possesses a single stereocenter at the C-2 position, it exists as a pair of enantiomers. Advanced analytical methodologies are employed to separate these enantiomers, quantify their relative amounts (enantiomeric excess), and assign their absolute stereochemistry.

Chiral Chromatography Methods

Chiral chromatography is a cornerstone technique for the separation and quantification of the enantiomers of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is among the most common and effective methods for resolving racemic mixtures of substituted malonic acids. frontiersin.orgnih.gov

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation. The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal resolution. Polysaccharide-based CSPs, such as those found in the DAICEL CHIRALPAK® and CHIRALCEL® series, are widely used for this purpose. frontiersin.orgwiley-vch.de

Research findings have demonstrated the successful application of these methods. For instance, in studies involving the asymmetric synthesis of α,α-dialkylmalonates, chiral HPLC was the standard method for determining the enantioselectivity of the products. frontiersin.org Furthermore, chiral Liquid Chromatography-Mass Spectrometry (LC-MS) has been effectively used to confirm the enantiomeric purity of compounds derived from this compound as an extender unit in engineered polyketide synthase (PKS) pathways. nrel.gov In one study, chiral LC-MS analysis clearly distinguished between a chemically synthesized racemic product, which showed two distinct peaks, and an enantiomerically pure, biosynthesized product that exhibited a single peak. nrel.gov

Table 1: Examples of Chiral HPLC Conditions for Malonic Acid Derivatives

Chiral ColumnMobile PhaseFlow RateAnalyte TypeReference
Daicel Chiralcel ODHexanes : Isopropanol (99.4 : 0.6)1 mL/minKeto-acid methyl ester wiley-vch.de
Daicel Chiralcel ODHexanes : Isopropanol (95 : 5)1 mL/minKeto-acid methyl ester wiley-vch.de
Daicel Chiralcel OJ-HNot specifiedNot specifiedBenzylated α-methylmalonates frontiersin.org
Daicel Chiralpak AD-H / AS-HNot specifiedNot specifiedα-methyl-α-alkylmalonates frontiersin.org

Stereochemical Assignment Methodologies

Beyond separating enantiomers, determining the absolute configuration of the stereocenter is essential. A combination of spectroscopic and chemical methods is used for this stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly two-dimensional (2D) experiments, are powerful tools for determining the relative stereochemistry of complex molecules derived from this compound. rsc.org Methods such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide detailed information about proton connectivity and spatial proximity.

1H-1H COSY: Identifies protons that are coupled to each other, helping to map out the carbon skeleton. rsc.org

NOESY: Detects protons that are close in space, even if they are not directly bonded. The strength of the NOE correlation can indicate the relative orientation of substituents. For example, the observation of a moderate NOE correlation between specific protons can indicate an anticlinal (angled) relationship, which helps in assigning the (S) or (R) configuration at a given carbon center. rsc.org

Coupling Constants (3JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. This relationship can be used to predict stereochemistry. For instance, a J-value of ~6-9 Hz might correspond to a specific dihedral angle range, supporting a particular stereochemical assignment. rsc.org

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, provides a fundamental method for distinguishing between them. iranchembook.ire-bookshelf.de The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). Historically, Emil Fischer demonstrated this principle through a series of chemical conversions involving the enantiomers of 2-isobutyl malonic acid monoamide, showing that the (+)- and (-)-forms had specific rotations of the same magnitude but opposite signs. e-bookshelf.dediva-portal.org

Chemical Correlation: The absolute configuration of a novel compound can be unequivocally determined by chemically converting it to a compound whose absolute stereochemistry is already known, or vice versa, without affecting the stereocenter . diva-portal.org This provides a definitive link and allows for the assignment of configuration by analogy.

Table 2: Methodologies for Stereochemical Assignment

MethodologyPrincipleInformation ProvidedExample Application
2D NOESY NMRMeasures nuclear Overhauser effects between protons that are close in space (<5 Å).Relative stereochemistry and conformational analysis.Assigning (S)-stereochemistry based on nOe correlations between specific protons in cyclic derivatives. rsc.org
3JHH Coupling ConstantsThe magnitude of the J-coupling is related to the dihedral angle between vicinal protons (Karplus equation).Relative stereochemistry.Using J-values of 6-9 Hz to confirm proton relationships and support stereochemical assignments. rsc.org
Optical RotationMeasures the rotation of plane-polarized light by a chiral molecule.Distinguishes between enantiomers [(+) vs. (-)].Conversion of (+)-(R)-2-isobutyl malonic acid monoamide to the (-) enantiomer. diva-portal.org
Chemical CorrelationSynthetically relating a molecule of unknown stereochemistry to one of known configuration.Absolute stereochemistry (R/S).Assigning product configuration by analogy to a known standard. wiley-vch.de

Theoretical and Computational Studies of Isobutylmalonic Acid

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties and reactive behavior of molecules like isobutylmalonic acid. By simulating molecular characteristics and interactions at an electronic level, these methods offer insights that complement experimental findings.

Applications in Chemical and Materials Science Research

Building Blocks for Organic Synthesis

The presence of two carboxylic acid groups and an active methylene (B1212753) group makes isobutylmalonic acid a valuable precursor in the synthesis of a wide array of organic molecules. Its derivatives, particularly diethyl isobutylmalonate, are frequently employed in reactions that form complex molecular structures.

This compound derivatives serve as fundamental building blocks for the construction of intricate molecular frameworks, including heterocyclic compounds and other complex structures relevant to medicinal chemistry. Diethyl isobutylmalonate, for instance, is a key intermediate in the synthesis of various organic compounds. guidechem.comvulcanchem.com Its utility stems from the reactivity of the malonate core, which can be readily modified to introduce the isobutyl group into larger, more complex molecules. guidechem.com

One notable application is in the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors, which have shown potential as antimalarial agents. lookchem.com The isobutylmalonate moiety is incorporated into the final molecular structure, highlighting its role as a critical precursor in the development of new therapeutic agents. lookchem.com The general structure of malonic acid derivatives also makes them suitable for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical products. vulcanchem.com

The synthesis of these complex scaffolds often involves the alkylation of a malonate ester, such as diethyl malonate, with an isobutyl halide to produce diethyl isobutylmalonate. prepchem.com This intermediate can then undergo further reactions, such as hydrolysis and decarboxylation, to yield a variety of substituted carboxylic acids and ketones, which are themselves precursors to more complex molecules. The isobutyroyl group in related compounds like diethyl isobutyroylmalonate provides additional functionality that can be leveraged in these synthetic pathways. vulcanchem.com

Derivative Synthetic Application Resulting Scaffold/Compound Type
Diethyl isobutylmalonateReagent in the synthesis of quinoline-based inhibitors lookchem.comQuinolines
Diethyl isobutylmalonateGeneral precursor in organic synthesis guidechem.comSubstituted carboxylic acids, ketones
Malonic acid derivativesBuilding blocks for heterocyclic synthesis vulcanchem.comHeterocyclic compounds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.org These reactions are highly valued for their efficiency and atom economy. wikipedia.org While direct evidence for the participation of this compound in well-known MCRs like the Passerini or Ugi reactions is not extensively documented in the provided search results, the reactivity of malonic acid derivatives suggests their potential utility in such transformations.

The Biginelli reaction , for example, is a three-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org The mechanism involves an initial condensation to form an iminium ion, which then reacts with the nucleophilic β-ketoester. organic-chemistry.org Given that diethyl isobutylmalonate possesses a similar structural motif to the β-ketoesters typically used in this reaction, it could potentially serve as a substrate, leading to the formation of novel dihydropyrimidinone scaffolds bearing an isobutyl group.

The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. wikipedia.org The carboxylic acid component is crucial in both reactions. This compound, being a dicarboxylic acid, could potentially participate in these reactions, leading to the formation of unique structures with pendant carboxylic acid groups or engaging both carboxylic acid functionalities under specific conditions. The exploration of this compound and its derivatives in these and other MCRs represents an area of ongoing research interest for the generation of diverse molecular libraries. illinois.edu

Polymer Chemistry and Materials Science

The dicarboxylic nature of this compound makes it a candidate for use as a monomer in the synthesis of polymers. Its derivatives can also be employed to functionalize existing polymeric materials, thereby modifying their properties for specific applications.

Polyesters and polyamides are major classes of condensation polymers, typically formed from the reaction of dicarboxylic acids (or their derivatives) with diols and diamines, respectively. senecalearning.comlibretexts.org Malonic acid and its derivatives are recognized as precursors to specialty polyesters. wikipedia.org For instance, they can be used as a comonomer in the synthesis of biodegradable polyesters. multichemindia.com

While specific examples of polyesters or polyamides derived directly from this compound are not prevalent in the provided search results, the fundamental principles of polymer chemistry suggest its potential as a monomer. The reaction of this compound or its more reactive diacyl chloride derivative with a diol would lead to the formation of a polyester (B1180765) chain with pendant isobutyl groups. Similarly, reaction with a diamine would produce a polyamide. senecalearning.comlibretexts.org These pendant groups would influence the polymer's properties, such as its crystallinity, solubility, and thermal characteristics. For example, the synthesis of polyamides from itaconic acid, a structurally related dicarboxylic acid, has been reported. google.com

The general scheme for the synthesis of polyesters involves the reaction of a dicarboxylic acid with a diol, often with the elimination of a small molecule like water. libretexts.orglibretexts.org

General Polyester Synthesis Reaction: n (HOOC-R-COOH) + n (HO-R'-OH) → [-OC-R-CO-O-R'-O-]_n + (2n-1) H₂O

In the context of this compound, 'R' would represent the -CH(CH₂CH(CH₃)₂)- group. The resulting polyester would have a unique structure due to the presence of the isobutyl side chain, which could impart increased hydrophobicity and alter the packing of the polymer chains.

The functional groups of this compound can be utilized to modify the properties of existing polymers. Malonic acid itself is used as a crosslinking agent for starch-based polymers, enhancing their mechanical properties and biodegradability. wikipedia.orgmultichemindia.com This suggests a potential role for this compound in similar applications.

The carboxylic acid groups of this compound can be reacted with hydroxyl or amine groups on the surface or within the backbone of a polymer. This process, known as functionalization, can be used to introduce the isobutyl group as a pendant moiety, thereby altering the surface properties of the material, such as its hydrophobicity or its interaction with other molecules. This approach is a common strategy for tailoring the performance of polymers for specific applications.

Catalysis and Industrial Chemical Processes

While specific catalytic applications of this compound are not detailed in the provided search results, the broader class of dicarboxylic acids and related compounds are known to be involved in various catalytic and industrial processes. Acids and bases are widely used as catalysts in a multitude of chemical reactions. britannica.com

Acid catalysis is a cornerstone of many industrial processes, including the production of gasoline and the synthesis of various organic chemicals. britannica.com Strong acids can catalyze reactions such as esterification and hydrolysis. wikipedia.org While this compound is a weak acid compared to mineral acids, it or its derivatives could potentially be employed in specific catalytic systems where milder conditions are required. For instance, the synthesis of diethyl isobutyroylmalonate on an industrial scale utilizes catalysts like sodium or potassium ethoxide.

The development of bio-based chemicals is a growing area of industrial interest, with a focus on producing valuable compounds from renewable resources. wikipedia.orgoxfa.eu Malonic acid has been identified as a key chemical that can be produced from biomass. wikipedia.org This opens up the possibility of producing this compound and its derivatives through bio-catalytic routes or from bio-based precursors, positioning it as a potentially sustainable chemical for various industrial applications.

Ligand Design in Catalytic Systems

The molecular structure of this compound, featuring a dicarboxylic acid functional group with an isobutyl substituent, makes it and its derivatives valuable precursors for the synthesis of ligands used in catalysis. Ligands are crucial components of catalytic systems, binding to a central metal atom to form a complex that facilitates and controls a chemical reaction. sigmaaldrich.com The nature of the ligand can dictate the catalyst's activity, selectivity, and stability. nih.gov

A notable application is in the synthesis of inhibitors for metalloaminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. nih.gov Diethyl isobutylmalonate, an ester of this compound, is used as a reagent in the preparation of quinoline-based inhibitors for zinc metallo-aminopeptidases, which have shown potential as antimalarial agents. mdpi.com In this context, the this compound derivative provides a specific structural motif that interacts with the enzyme's active site. The binding of these inhibitors to the metal-containing active site is a key aspect of their function. mdpi.comepo.org

Furthermore, this compound itself has been identified as a ligand in the Protein Data Bank (PDB), a global repository for the three-dimensional structural data of large biological molecules. nih.govdrugbank.com Its designation with a PDB ligand code (LML) and its association with a specific structure (1BFW) underscores its role in forming complexes with biological macromolecules, which is fundamental to ligand design in biocatalysis and drug development. nih.govpdbj.org

Another significant area of application is in the creation of metallocene catalysts, which are instrumental in olefin polymerization, such as in the production of polyethylene (B3416737) and polypropylene. hhu.deresearchgate.net A Korean patent describes the use of this compound in the synthesis of bridged bis-indenyl Π-ligands. google.com These complex ligands are then coordinated with a transition metal, like zirconium, to form a bridged metallocene catalyst. google.comuni-bayreuth.de The isobutyl group, originating from the malonic acid derivative, is a substituent on the ligand framework that influences the steric and electronic properties of the resulting catalyst, thereby affecting the properties of the polymer produced. google.commdpi.com

Table 1: this compound in Catalytic System Development
Application AreaRole of this compound/DerivativeCatalytic SystemSignificance
Metallo-aminopeptidase InhibitionPrecursor (Diethyl isobutylmalonate) for inhibitor synthesisZinc Metallo-aminopeptidasesForms part of a molecule designed to bind to the active site of metalloenzymes, with potential antimalarial applications. mdpi.com
Biocatalysis/Structural BiologyDirectly acts as a ligand (PDB Code: LML)Protein ComplexesConfirmed interaction with biological macromolecules, providing a basis for rational drug and catalyst design. nih.govpdbj.org
Olefin PolymerizationPrecursor for bridged bis-indenyl Π-ligandsBridged Metallocene Catalysts (e.g., Zirconium-based)The isobutyl substituent on the ligand framework influences the catalyst's properties and the resulting polymer's characteristics. google.commdpi.com

Role in Green Chemistry Methodologies

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netenergy.gov this compound and its synthesis are relevant to several principles of green chemistry, including the use of renewable feedstocks, energy efficiency, and waste prevention. researchgate.net

The parent compound, malonic acid, has been identified by the U.S. Department of Energy as one of the top value-added chemicals that can be produced from biomass. energy.gov The production of malonic acid from renewable sources like sugar, rather than petroleum-based feedstocks, is a key advancement in sustainable chemistry. energy.govtransparencymarketresearch.com This bio-based approach reduces dependence on fossil fuels and can lead to a lower carbon footprint. kbvresearch.com This sustainable sourcing can be extended to its derivatives, including this compound.

The classic laboratory synthesis of this compound involves the malonic ester synthesis. studysmarter.co.ukyoutube.com This multi-step process typically includes the alkylation of a malonic ester (like diethyl malonate) followed by hydrolysis and then decarboxylation. scirp.orgyoutube.com The final decarboxylation step, where a carboxyl group is removed as carbon dioxide upon heating, is a key transformation. youtube.commasterorganicchemistry.com Traditional methods for this step often require high temperatures and the use of high-boiling point organic solvents. scirp.org

Research has demonstrated that the decarboxylation of malonic acid derivatives can be performed much more efficiently and with less environmental impact using green chemistry techniques. scirp.org A significant development is the use of microwave-assisted decarboxylation. scirp.orgscirp.org Studies have shown that this reaction can be achieved under solvent-free and catalyst-free conditions, producing the corresponding carboxylic acid in high yield in a matter of minutes (3-10 minutes) instead of hours. scirp.orgscirp.org This approach aligns with green chemistry principles by enhancing energy efficiency and eliminating the need for potentially hazardous solvents. scirp.orgorganic-chemistry.orgrsc.org

The principles of atom economy, which measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product, are also central to evaluating the "greenness" of a synthetic route. primescholars.com While the classic malonic ester synthesis may have limitations in atom economy due to the generation of side products, modern advancements aim to improve this aspect. studysmarter.co.uk Methodologies like phase transfer catalysis (PTC) can improve the efficiency of alkylation steps in syntheses involving malonic esters, often using less hazardous reagents and simplified technologies. usv.ro

Table 2: Green Chemistry Profile of this compound Synthesis
Green Chemistry PrincipleApplication to this compound LifecycleResearch Finding/Methodology
Use of Renewable FeedstocksSourcing of the parent malonic acid from biomass instead of petroleum.Malonic acid is recognized as a top value-added chemical from biomass, with production from sugar being a key development. energy.govtransparencymarketresearch.com
Energy EfficiencyImproving the decarboxylation step required to form the final acid.Microwave-assisted decarboxylation significantly reduces reaction times from hours to minutes. scirp.orgscirp.org
Safer Solvents & AuxiliariesEliminating the need for hazardous solvents in key synthetic steps.Solvent-free and catalyst-free decarboxylation of malonic acid derivatives has been successfully demonstrated. scirp.orgscirp.org
Waste PreventionMaximizing the incorporation of starting materials into the final product.While a challenge for traditional multi-step syntheses, modern catalytic methods like PTC can improve reaction efficiency and reduce waste. primescholars.comusv.ro

Biochemical and Biotechnological Research Applications

Substrate Analogues in Enzymatic Studies

The structural similarity of isobutylmalonic acid to natural enzyme substrates, such as malonic acid, allows it to be used as a substrate analogue. This application is crucial for probing the mechanisms, specificity, and engineering potential of various enzymes.

Polyketide synthases (PKSs) are a family of enzymes that build complex natural products, known as polyketides, through the sequential condensation of small carboxylic acid units. rasmusfrandsen.dk These assembly-line-like enzymes are composed of modules, each responsible for one cycle of chain elongation. google.com The process typically uses acetyl-CoA as a starter unit and malonyl-CoA or its derivatives as "extender substrates" for chain growth. rasmusfrandsen.dkgoogle.com

Researchers have focused on engineering PKSs to produce novel, "new-to-nature" polyketides with potentially valuable properties. One key strategy involves altering the substrate specificity of the acyltransferase (AT) domain within a PKS module, which is responsible for selecting the extender substrate. acs.orgnih.gov By exchanging AT domains, scientists aim to incorporate non-native or unnatural extender units into a growing polyketide chain. acs.org

In this context, this compound has been used as a test substrate to probe the promiscuity and effectiveness of engineered PKSs. In a notable study, this compound, prepared by hydrolyzing its diester form, was part of a panel of 14 different extender substrates used to assay the activity of AT-exchanged PKSs. acs.orgnih.gov The research demonstrated that a significant percentage of the engineered PKSs were active with these unnatural substrates, leading to the creation of several new polyketide structures. acs.org This highlights the utility of this compound in validating new enzyme engineering strategies and expanding the toolkit for biosynthetic chemistry.

Extender Substrate TypeSpecific Examples Used in PKS Research acs.orgRole in Research
Standard Substrates Malonyl-CoA, Methylmalonyl-CoABaseline for comparing the activity of engineered enzymes.
Unnatural Substrates This compound , Propargylmalonic acid, Phenylmalonic acid, Isoamylmalonic acidTo test the capacity of engineered PKS modules to accept non-native substrates and generate novel polyketides.

Enzyme specificity—the ability to selectively bind and act on specific substrates—is a cornerstone of biochemistry. numberanalytics.com This selectivity is dictated by the precise three-dimensional structure of the enzyme's active site, where the substrate binds. solubilityofthings.com Enzymes can exhibit various degrees of specificity, from absolute specificity for a single substrate to group specificity for a class of related molecules. nuph.edu.ua

Using substrate analogues like this compound is a powerful method for investigating the factors that govern an enzyme's specificity. By attempting to use this compound in a reaction that normally utilizes malonyl-CoA, researchers can determine the steric and chemical tolerance of the enzyme's active site. For instance, studies on acetyl-CoA synthetases (ACSs) have shown that a specific tryptophan residue acts as a gatekeeper, limiting the size of the substrate-binding pocket and ensuring high specificity for acetate (B1210297) over larger carboxylic acids. nih.gov Mutating this residue allows the enzyme to accept larger, branched-chain acids. nih.gov

Similarly, when an engineered PKS successfully incorporates this compound, it provides insight into the modified structure of its active site. Conversely, a lack of activity indicates that the bulky isobutyl group cannot be accommodated. This approach, sometimes termed "substrate-assisted catalysis" when the substrate itself contributes a functional group to the reaction, helps to map the functional landscape of an enzyme's active site and provides a rational basis for further protein engineering. nih.gov

Metabolic Pathway Elucidation and Engineering

The principles learned from enzymatic studies with this compound can be applied at the cellular level to understand and engineer metabolic pathways for practical applications.

Many bacteria synthesize branched-chain fatty acids (BCFAs), which are crucial components of their cell membranes that influence fluidity and environmental adaptation. frontiersin.org The biosynthesis of these lipids typically starts with branched-chain alpha-keto acids derived from amino acids like valine and leucine. nih.gov These serve as the primer units for fatty acid synthesis.

The subsequent chain elongation process requires a carbon donor, which is universally malonyl-CoA. mdpi.comembopress.org In each step of fatty acid synthesis, a malonyl group is transferred from malonyl-CoA to an acyl carrier protein (ACP) and then condensed with the growing fatty acid chain. Therefore, the availability of malonyl-CoA is essential for the synthesis of all fatty acids, including BCFAs. embopress.org While native pathways are highly specific for malonyl-CoA, the successful use of this compound in engineered PKS systems suggests a theoretical possibility. If a microbe's fatty acid synthase machinery were engineered to recognize and utilize an isobutylmalonyl-CoA analogue, it could potentially lead to the synthesis of novel fatty acids with isobutyl branches at different positions, a structure not typically produced in nature.

Metabolic engineering aims to modify the metabolism of microorganisms, turning them into cellular factories for producing valuable chemicals from renewable resources. nih.govsciencedaily.com A common strategy involves introducing new enzymes or entire pathways into host organisms like E. coli to produce non-native compounds. frontiersin.org

Research has shown that engineering malonic acid metabolism can directly improve the production of target chemicals. For example, introducing a pathway for malonic acid utilization into an E. coli strain engineered to produce glutaric acid increased the intracellular pool of the key precursor, malonyl-CoA, boosting the final product titer. mdpi.com

Building on this, the use of this compound in engineered systems opens up possibilities for producing novel, branched-chain specialty chemicals. By combining the engineered PKS modules that accept this compound (as discussed in 8.1.1) with a microbial host engineered to produce this compound or convert it to its CoA-activated form, a complete production pathway could be established. Such an engineered microbial strain could serve as a sustainable platform for manufacturing unique bio-based monomers for advanced polymers or other high-value branched molecules.

Chelation Studies of this compound Derivatives

Chelation is a process where a molecule, known as a chelating agent, forms multiple bonds to a single central metal ion. This property is widely exploited in medicine for applications ranging from heavy metal detoxification to diagnostic imaging and therapy. Derivatives of this compound have been synthesized and studied for their potential as scaffolds in metal-chelating systems.

In one approach, termed "Click-to-Chelate," researchers design modular chelating agents that can be easily attached to biomolecules. researchgate.net this compound was synthesized as a component for such a system. researchgate.net The strategy involves creating ligands that incorporate a 1,2,3-triazole ring, which can coordinate with metal ions. These ligands are designed to form stable complexes with medically relevant metals, such as technetium-99m (99mTc) and rhenium (Re), which are used in diagnostic imaging and radiotherapy, respectively. researchgate.net

In a related context, derivatives of malonic acid have been developed as inhibitors of matrix metalloproteinases (MMPs), a class of zinc-dependent enzymes involved in diseases like arthritis and tumor metastasis. google.com These inhibitors work by using a chelating group, such as a hydroxamate, to bind tightly to the catalytic zinc ion in the enzyme's active site, thereby blocking its activity. The malonic acid backbone serves as a rigid scaffold to correctly position the chelating group and other side chains for optimal interaction with the enzyme. google.com The use of an isobutyl group on this scaffold could influence the inhibitor's specificity and binding affinity for different MMPs.

Research AreaMetal IonApplicationRole of this compound Derivative
"Click-to-Chelate" Systems researchgate.netTechnetium-99m (99mTc), Rhenium (Re)Diagnostic Imaging, RadiotherapyComponent of a modular ligand designed to bind the metal ion.
Matrix Metalloproteinase (MMP) Inhibition google.comZinc (Zn²⁺)Therapeutic (e.g., arthritis, cancer)Serves as a scaffold to position a chelating group that binds the catalytic zinc ion in the enzyme's active site.

Future Directions and Emerging Research Areas for Isobutylmalonic Acid

Sustainable Synthesis of Isobutylmalonic Acid and its Derivatives

The chemical industry's shift towards green chemistry is driving research into sustainable methods for synthesizing this compound, moving away from conventional petrochemical routes. lbl.gov A primary focus is the use of renewable feedstocks and biocatalytic processes. Malonic acid itself has been identified by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. lbl.gov Microbial fermentation, in particular, presents a promising avenue. frontiersin.orgnih.gov Engineered microorganisms can convert sugars derived from plant biomass into malonic acid, a process that significantly lowers CO2 emissions and eliminates the use of hazardous chemicals like sodium cyanide, which are common in traditional syntheses. lbl.govnih.gov

Building on this foundation, research is aimed at developing engineered metabolic pathways to produce substituted malonic acids like this compound directly. This involves designing novel artificial pathways in host organisms, such as fungi, to convert intermediates from central metabolism into the target molecule. frontiersin.orgnih.gov Furthermore, enzyme-catalyzed reactions are being explored for the synthesis of malonate derivatives, offering high selectivity and mild reaction conditions. acs.orgrsc.org These enzymatic methods, often performed in solvent-free conditions, align with the principles of green chemistry by minimizing waste and energy consumption. rsc.orgui.ac.idmdpi.com

Table 1: Comparison of Synthesis Strategies for Malonic Acid Derivatives

Strategy Precursors Key Advantages Key Challenges
Petrochemical Synthesis Chloroacetic acid, sodium cyanide, carbon monoxide. lbl.govresearchgate.net Established, high-throughput. Use of toxic and hazardous reagents, reliance on fossil fuels. lbl.govfrontiersin.org
Microbial Fermentation Biomass-derived sugars (e.g., glucose). lbl.gov Uses renewable feedstocks, lower CO2 emissions, avoids toxic inputs. lbl.govnih.gov Low productivity, process optimization required for industrial scale. researchgate.net
Enzymatic/Biocatalytic Bio-based diacids or diesters, alcohols. rsc.org High specificity, mild reaction conditions, solvent-free options, biodegradable catalysts. acs.orgmdpi.com Enzyme stability and cost, optimization of reaction parameters. researchgate.net

Novel Chemical Transformations and Catalyst Development

Research into the chemical transformations of this compound is centered on developing more efficient and selective catalytic methods. The classic malonic ester synthesis, which involves the alkylation of the alpha-carbon, remains a cornerstone, but modern catalysis is refining this process significantly. masterorganicchemistry.comwikipedia.org A key area of development is asymmetric catalysis, which enables the synthesis of chiral molecules with specific three-dimensional structures. This is particularly important for pharmaceutical applications.

Recent advancements include the use of phase-transfer catalysis with cinchona-derived organocatalysts to achieve high enantioselectivity in the alkylation of malonic esters. acs.orgfrontiersin.org Furthermore, transition metal catalysts, such as those based on iridium, have emerged as powerful tools for the asymmetric allylic alkylation of malonates, allowing for the construction of complex all-carbon quaternary stereocenters. nih.gov These modern catalytic systems operate under mild conditions and offer access to a wide range of enantioenriched products that can serve as valuable building blocks for more complex molecules. nih.gov The development of novel catalysts, including tungsten oxide nanoparticles, is also improving the efficiency and yield of malonic ester production through innovative methods like ozonolysis. patsnap.com

Advanced Materials Applications Based on this compound Scaffolds

The dicarboxylic acid structure of this compound makes it an attractive building block for advanced materials, particularly polymers. The isobutyl group provides hydrophobicity and steric bulk, which can be used to tune the physical properties of materials. A significant emerging application is in the creation of functional polyesters. rsc.org

Recent research has demonstrated the successful enzyme-catalyzed synthesis of linear polyesters using malonate diesters and various diols. rsc.org These reactions, conducted under solvent-free conditions, produce polymers that can act as effective metal chelators. rsc.org By incorporating the this compound scaffold, it is possible to create polymers with tailored thermal properties, degradability, and metal-binding capabilities for applications in environmental remediation or specialty materials. The densely functionalized nature of the malonate core is well-suited for developing materials for diverse applications, from sustainable composites to functional polymers. researchgate.net

Table 2: Potential Applications of this compound-Based Polymers

Polymer Type Monomers Potential Properties Emerging Application Areas
Aliphatic Polyesters This compound/diester, aliphatic diols (e.g., 1,4-butanediol). Increased hydrophobicity, tunable thermal stability, biodegradability. Metal chelation for water treatment, biodegradable plastics, specialty coatings. rsc.org
Polyamides This compound/diester, diamines. Enhanced solubility in organic solvents, modified mechanical strength. High-performance fibers, engineering plastics.
Metal-Organic Frameworks (MOFs) This compound, metal ions. Tunable pore size and surface chemistry. Gas storage, catalysis, chemical sensing.

Integration with Machine Learning and AI in Chemical Design

Expanding Biochemical Roles and Biocatalytic Applications

In biochemistry, malonic acid is well-known as a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase and its coenzyme A derivative, malonyl-CoA, is a fundamental building block in fatty acid biosynthesis. wikipedia.org Research is now exploring the biochemical roles and biocatalytic potential of substituted malonic acids like this compound.

Derivatives of substituted malonic acids have been synthesized and investigated as potent and selective inhibitors of enzymes such as human neutrophil collagenase (MMP8), indicating their potential in drug discovery. nih.gov The development of enzymatic processes for the synthesis and transformation of these molecules is a key research area. nih.gov For instance, enzymes capable of performing asymmetric decarboxylation of disubstituted malonic acids can produce chiral carboxylic acids, which are valuable pharmaceutical intermediates. google.comacs.org As our understanding of enzyme specificity and engineering grows, the use of biocatalysts to produce and modify this compound and its derivatives will likely lead to novel applications in medicine and biotechnology. acs.orgmdpi.com

Q & A

Q. What are the standard synthetic routes for Isobutylmalonic acid, and how can researchers optimize yield and purity?

this compound is typically synthesized via alkylation of malonic acid derivatives or through condensation reactions. A common approach involves reacting diethyl malonate with isobutyl halides under alkaline conditions, followed by hydrolysis and decarboxylation. To optimize yield, control reaction temperature (e.g., 60–80°C for alkylation) and use catalysts like potassium carbonate. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Always characterize intermediates (e.g., diethyl isobutylmalonate) via TLC or GC-MS to monitor reaction progress .

Typical Reaction Conditions
Alkylation agent: Isobutyl bromide
Solvent: Ethanol or THF
Base: K₂CO₃ or NaH
Reaction time: 12–24 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For ¹H NMR , expect signals for the isobutyl group (δ 0.9–1.1 ppm for -CH₃, δ 1.8–2.0 ppm for -CH₂-) and malonic acid protons (δ 3.2–3.5 ppm for -CH₂-COOH). ¹³C NMR should show carbonyl carbons at δ 170–175 ppm. MS (EI or ESI) typically exhibits a molecular ion peak at m/z 160 (exact mass: 160.0841). Compare data with computational predictions (e.g., ChemDraw simulations) to validate assignments .

Q. How is this compound utilized in pharmacological or biochemical research?

It serves as a precursor in synthesizing bioactive molecules, such as enzyme inhibitors or prodrugs. For example, its diesters are intermediates in prodrug design to enhance lipid solubility. In kinetic studies, monitor its decarboxylation rates under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy. Always include control experiments (e.g., buffer-only samples) to account for non-enzymatic degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles) due to its irritant properties. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of spills, neutralize with sodium bicarbonate and rinse with water. Document all safety incidents in lab notebooks, including exposure duration and mitigation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, pKa)?

Discrepancies often arise from measurement conditions. For example, solubility in water may vary due to impurities or pH. To standardize:

  • Measure solubility via gravimetric analysis (saturated solution filtered and dried).
  • Determine pKa using potentiometric titration (e.g., 0.1 M NaOH, 25°C) and validate with computational tools like MarvinSketch. Cross-reference results with peer-reviewed datasets (e.g., PubChem, Reaxys) and report experimental parameters in detail .

Q. What methodologies are recommended for studying this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC (C18 column, 210 nm detection).
  • Photostability : Expose to UV light (320–400 nm) and monitor changes with FTIR or NMR. Use Arrhenius plots to predict shelf life and identify degradation products via LC-MS .

Q. How can experimental reproducibility be ensured in this compound synthesis and analysis?

  • Synthesis : Document exact molar ratios, solvent purity, and stirring rates. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Analysis : Calibrate instruments daily (e.g., NMR with TMS, HPLC with reference standards). Use internal standards (e.g., deuterated analogs) for quantification. Follow reporting guidelines like the Beilstein Journal’s requirements for experimental transparency .

Q. What advanced analytical strategies can differentiate this compound from structural analogs (e.g., methylmalonic acid)?

Combine chromatographic and spectroscopic methods:

  • HPLC-MS/MS : Use a hydrophilic interaction column (HILIC) to separate isomers. Monitor unique fragmentation patterns (e.g., m/z 160 → 116 for this compound).
  • 2D NMR : Employ HSQC or COSY to resolve overlapping signals from alkyl chains. Validate with spiked samples containing known analogs .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

Use density functional theory (DFT) to simulate decarboxylation pathways (e.g., B3LYP/6-31G* level). Compare activation energies with experimental kinetic data (e.g., from Arrhenius plots). Molecular docking can predict interactions with enzymes (e.g., malonyl-CoA decarboxylase). Validate models with mutagenesis studies or isotopic labeling .

Methodological Notes

  • Data Reporting : Include raw datasets, instrument parameters, and statistical analyses (e.g., RSD for replicates) in supplementary materials .
  • Ethical Compliance : For pharmacological studies, adhere to ICH guidelines for preclinical testing (e.g., dose-ranging in animal models) .
  • Literature Review : Prioritize peer-reviewed journals over non-curated databases. Use tools like SciFinder for structure-property queries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.